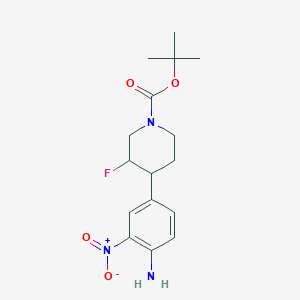
Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a piperidine ring substituted with amino, nitro, and fluorine groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Piperidine Ring Formation: Cyclization to form the piperidine ring.
Amination: Introduction of the amino group.
Protection: Protection of the amino group with a tert-butyl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino group, while substitution of the fluorine atom can yield various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Pharmaceuticals: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Materials Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The combination of amino, nitro, and fluorine groups provides a distinct reactivity profile and potential for diverse applications.
Properties
Molecular Formula |
C16H22FN3O4 |
|---|---|
Molecular Weight |
339.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-3-nitrophenyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-7-6-11(12(17)9-19)10-4-5-13(18)14(8-10)20(22)23/h4-5,8,11-12H,6-7,9,18H2,1-3H3 |
InChI Key |
OGAHSMGDVGVGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


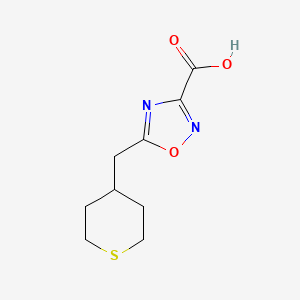
![6-[(But-2-yn-1-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13312664.png)
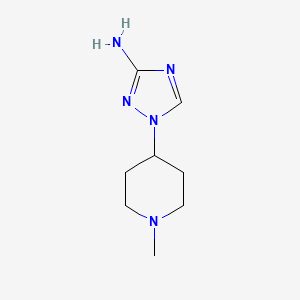
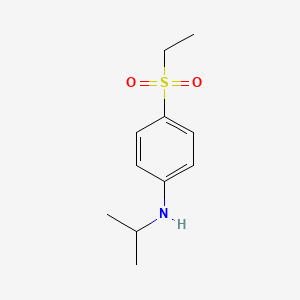
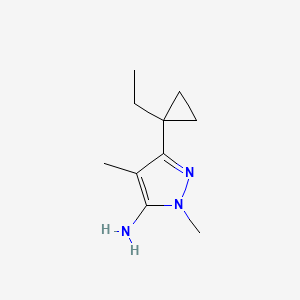
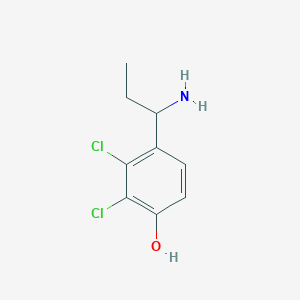
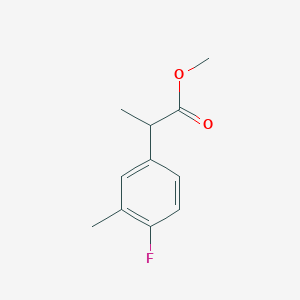
![6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312712.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
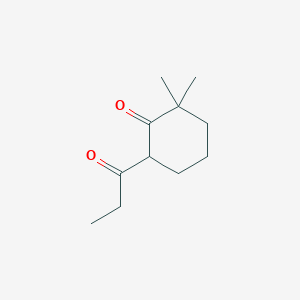
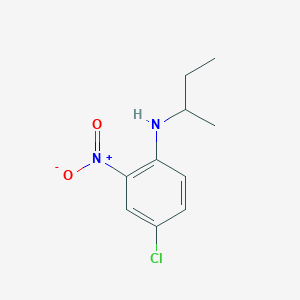
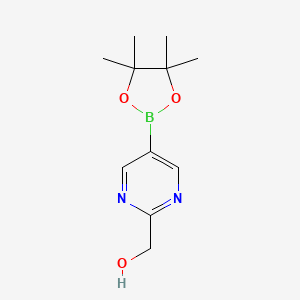
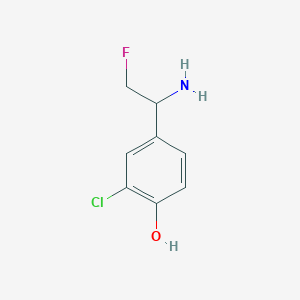
![2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13312737.png)
